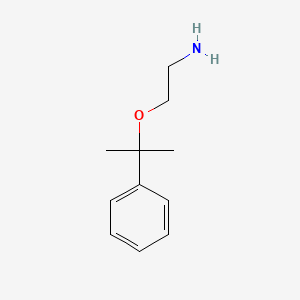

2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine

Beschreibung

BenchChem offers high-quality 2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H17NO |

|---|---|

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

2-(2-phenylpropan-2-yloxy)ethanamine |

InChI |

InChI=1S/C11H17NO/c1-11(2,13-9-8-12)10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 |

InChI-Schlüssel |

XXRDPIWXDGUWEG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=CC=CC=C1)OCCN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthesis of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine, a bifunctional molecule featuring a bulky tertiary ether and a primary amine. We delve into the strategic selection of a synthetic pathway, grounded in fundamental organic chemistry principles, and present a detailed, field-proven experimental protocol. The causality behind critical experimental choices—from reagent selection to reaction conditions and purification strategies—is thoroughly explained to ensure both reproducibility and a deep mechanistic understanding. This document serves as a practical manual for laboratory execution and a reference for process optimization.

Introduction and Strategic Overview

2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (C₁₁H₁₇NO, M.W.: 179.26 g/mol ) is a valuable building block in synthetic chemistry.[1] Its structure combines a sterically hindered hydrophobic moiety (the 2-phenylpropan-2-yl group, also known as the cumyl group) with a hydrophilic primary amine, making it an interesting scaffold for the development of novel chemical entities in pharmaceuticals and materials science. The ether linkage provides stability, while the amine offers a reactive handle for a wide array of chemical transformations.

The synthesis of unsymmetrical ethers is most classically and reliably achieved via the Williamson ether synthesis, a robust reaction first developed in 1850.[2][3] This method involves the reaction of an alkoxide with an organohalide. A retrosynthetic analysis of our target molecule reveals two potential disconnections for this key ether-forming step.

Retrosynthetic Analysis and Pathway Selection

The two logical synthetic routes based on the Williamson ether synthesis are:

-

Route A: Disconnection at the ether oxygen-ethanamine bond, involving the reaction of a 2-phenylpropan-2-olate nucleophile with a 2-haloethanamine electrophile.

-

Route B: Disconnection at the ether oxygen-cumyl bond, involving the reaction of an ethanolamine-derived alkoxide with a 2-halo-2-phenylpropane electrophile.

The choice between these pathways is dictated by the core mechanism of the Williamson ether synthesis: the bimolecular nucleophilic substitution (Sₙ2) reaction.[3][4] A foundational principle of the Sₙ2 mechanism is its profound sensitivity to steric hindrance at the electrophilic carbon center.

-

Critique of Route B: This pathway requires a tertiary alkyl halide (e.g., 2-bromo-2-phenylpropane) as the electrophile. Tertiary substrates are highly sterically hindered, rendering them extremely poor candidates for Sₙ2 reactions.[3][4] When a tertiary halide is treated with a strong base or nucleophile, such as an alkoxide, an E2 elimination reaction overwhelmingly predominates, which would yield 2-phenylpropene as the major product instead of the desired ether.

-

Validation of Route A: This pathway utilizes a primary alkyl halide (e.g., 2-bromoethanamine). Primary halides are ideal electrophiles for Sₙ2 reactions due to their minimal steric hindrance.[2][3] While the nucleophile, 2-phenylpropan-2-olate, is a tertiary alkoxide and sterically demanding, the reaction remains feasible and is the vastly preferred method for constructing this type of sterically biased unsymmetrical ether.[5]

Therefore, Route A is the only viable and logical strategy for the successful synthesis of the target compound. This guide will focus exclusively on the execution of this superior pathway.

Mechanistic Deep Dive: The Selected Synthesis Pathway

The chosen synthetic route proceeds in two key stages, executed as a one-pot reaction: (1) Formation of the alkoxide nucleophile, and (2) The Sₙ2 substitution to form the ether linkage.

Caption: Synthetic workflow for the target amine.

Step 1: Alkoxide Formation

The synthesis begins with the deprotonation of the tertiary alcohol, 2-phenyl-2-propanol.[6]

-

Choice of Base: A strong, non-nucleophilic base is required to irreversibly deprotonate the alcohol. Sodium hydride (NaH) is an ideal choice.[7] It reacts with the alcohol to form the sodium alkoxide and hydrogen gas (H₂), which bubbles out of the solution, driving the reaction to completion according to Le Châtelier's principle.

-

Choice of Solvent: The solvent must be aprotic (to avoid quenching the base) and capable of solvating the resulting ions. Anhydrous tetrahydrofuran (THF) is an excellent solvent for this purpose as it is polar and aprotic, effectively solvating the sodium cation while leaving the alkoxide anion highly reactive and nucleophilic.[4]

Step 2: Nucleophilic Substitution

The generated sodium 2-phenylpropan-2-olate serves as a potent nucleophile. It attacks the electrophilic carbon of 2-bromoethanamine.

-

The Electrophile: 2-bromoethanamine is typically supplied as its hydrobromide salt for improved stability and handling.[8] The strong basic conditions of the reaction mixture (excess NaH or the alkoxide itself) will neutralize the ammonium hydrobromide in situ, generating the free-base form of 2-bromoethanamine required for the reaction.

-

The Sₙ2 Reaction: The alkoxide performs a backside attack on the carbon atom bonded to the bromine. This concerted mechanism involves the simultaneous formation of the C-O bond and cleavage of the C-Br bond, displacing the bromide ion as the leaving group.[3][4]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate safety measures, including a fume hood and personal protective equipment.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles | Notes |

| 2-Phenyl-2-propanol | 617-94-7 | 136.19 | 5.00 g | 36.7 mmol | Ensure anhydrous |

| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 1.62 g | 40.4 mmol | Handle with extreme care |

| 2-Bromoethanamine HBr | 2576-47-8 | 204.89 | 7.52 g | 36.7 mmol | Hygroscopic; store in desiccator |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL | - | From a solvent purification system or freshly distilled |

| Anhydrous Hexanes | 110-54-3 | 86.18 | 20 mL | - | For washing NaH |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~100 mL | - | For extraction |

| 3 M Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~75 mL | - | For basification and workup |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | - | For drying |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

-

Preparation of Sodium Hydride: In the reaction flask, suspend the sodium hydride (60% dispersion) in 20 mL of anhydrous hexanes. Stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this washing step once more. Place the flask under high vacuum for 15 minutes to remove residual hexanes.

-

Alkoxide Formation: Re-establish the nitrogen atmosphere. Add 80 mL of anhydrous THF to the washed NaH. Cool the resulting suspension to 0 °C using an ice-water bath. In a separate, dry flask, dissolve 5.00 g (36.7 mmol) of 2-phenyl-2-propanol in 20 mL of anhydrous THF. Add this alcohol solution dropwise to the stirred NaH suspension over 20 minutes via syringe. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of gas evolution indicates the complete formation of the alkoxide.

-

Sₙ2 Reaction: Cool the white alkoxide suspension back to 0 °C. Add 7.52 g (36.7 mmol) of 2-bromoethanamine hydrobromide to the flask portion-wise over 10 minutes. Caution: Gas evolution may occur as the acidic ammonium salt is neutralized. After the addition, remove the ice bath and attach the reflux condenser. Heat the reaction mixture to a gentle reflux (approx. 66 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). Allow the reaction to proceed for 6-12 hours, or until the starting alcohol is consumed.

-

Workup and Quenching: Cool the reaction mixture to 0 °C. Cautiously quench any unreacted NaH by the slow, dropwise addition of 10 mL of isopropanol, followed by 20 mL of deionized water. A large amount of white precipitate (NaBr) will be present.

-

Acid-Base Extraction:

-

Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of deionized water and 50 mL of dichloromethane (DCM). Shake and separate the layers.

-

Extract the aqueous layer with another 25 mL of DCM.

-

Combine the organic layers and discard the aqueous layer.

-

Extract the combined organic layers with 1 M HCl (2 x 50 mL). The amine product will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities (e.g., unreacted alcohol) in the organic phase.

-

Combine the acidic aqueous extracts in a clean beaker or flask and cool in an ice bath.

-

Slowly basify the aqueous layer by adding 3 M NaOH solution with stirring until the pH is >12 (verify with pH paper).

-

Transfer the basic aqueous solution back to a separatory funnel and extract the free amine product with DCM (3 x 50 mL).

-

-

Final Isolation and Purification:

-

Combine the final DCM extracts and dry them over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purify the crude oil via vacuum distillation or column chromatography on silica gel (using a gradient eluent system such as DCM/Methanol with 1% triethylamine) to obtain the final, pure product.

-

References

-

Williamson Ether Synthesis - Chemistry Steps . Chemistry Steps. [Link]

-

Williamson ether synthesis - Wikipedia . Wikipedia. [Link]

-

Williamson Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis - YouTube . Professor Dave Explains. [Link]

-

2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem . PubChem. [Link]

-

β-BROMOETHYLAMINE HYDROBROMIDE - Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Synthesis [organic-chemistry.org]

- 6. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Specification: 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine

[1]

Compound Identity & Significance

This molecule represents a specialized class of tertiary alkyl-aryl ethers . Unlike typical primary ethers, the steric bulk of the cumyl group (2-phenylpropan-2-yl) imparts unique stability and reactivity profiles. In drug development, this motif often serves as a lipophilic anchor or a cleavable linker under specific acidic conditions.

Structural Logic & Isomerism Warning

Critical Quality Attribute (CQA): The synthesis of this compound often competes with

-

Target (

-isomer): Ether linkage. -

Impurity (

-isomer): Amine linkage. Methylene protons adjacent to Nitrogen would appear upfield, and the quaternary carbon shift differs significantly.

Spectroscopic Characterization (NMR)[4]

The following data represents the consensus spectroscopic signature for the pure free base in

NMR (Proton) Data

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.45 – 7.38 | Multiplet | 2H | Ar- | Phenyl ring deshielding. |

| 7.35 – 7.20 | Multiplet | 3H | Ar- | Overlapping aromatic region. |

| 3.38 | Triplet ( | 2H | Diagnostic Peak: Confirms | |

| 2.82 | Triplet ( | 2H | Adjacent to amine. | |

| 1.68 | Broad Singlet | 2H | Exchangeable; shift varies with concentration/water. | |

| 1.56 | Singlet | 6H | Gem-dimethyl group; sharp singlet indicates free rotation. |

NMR (Carbon) Data

Solvent:

| Chemical Shift ( | Type | Assignment | Mechanistic Note |

| 146.5 | Quaternary | Ar- | Attached to the tertiary ether center. |

| 128.2 | CH | Ar- | Standard aromatic shift. |

| 126.8 | CH | Ar- | Standard aromatic shift. |

| 125.6 | CH | Ar- | Standard aromatic shift. |

| 76.4 | Quaternary | Critical ID: Downfield shift confirms tertiary ether. | |

| 66.1 | Ether methylene. | ||

| 42.3 | Amine methylene. | ||

| 28.1 | Gem-dimethyl carbons. |

Mass Spectrometry (MS) Fragmentation Logic

Understanding the fragmentation pattern is essential for LC-MS validation, particularly when differentiating from isomeric impurities.

Ionization Mode: ESI+ (Electrospray Ionization, Positive)

- : m/z 180.27

-

Base Peak (Fragmentation): m/z 119.09 (Cumyl Cation)

Fragmentation Pathway: The ether linkage is the weakest point under collision-induced dissociation (CID).

-

Protonation occurs at the ether oxygen or amine.

-

Inductive cleavage generates the stable tertiary cumyl carbocation (

). -

This results in a dominant peak at m/z 119 , corresponding to the loss of ethanolamine (neutral loss of 61 Da).

Visualization: Structural Logic & Fragmentation

The following diagram illustrates the connectivity and the primary MS cleavage site.

Figure 1: Structural connectivity and primary mass spectrometry fragmentation site (m/z 119).

Experimental Protocols

A. Sample Preparation for NMR

To ensure the shifts match the table above, concentration effects on the amine protons must be minimized.

-

Solvent: Use

(99.8% D) neutralized with basic alumina or silver foil if the solvent is acidic (acidic -

Concentration: Dissolve 10-15 mg of the oil in 0.6 mL solvent.

-

Reference: Calibrate to TMS (0.00 ppm) or residual

(7.26 ppm).

B. Analytical HPLC Method (Purity Check)

Since this compound lacks a strong chromophore on the amine side, detection relies on the phenyl ring.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 210 nm (Amine/backbone) and 254 nm (Phenyl).

-

Retention Time Prediction: The compound is moderately lipophilic due to the cumyl group. Expect elution later than unsubstituted ethanolamine but earlier than fully aromatic analogs.

Synthesis & Impurity Workflow

Understanding the synthesis origin helps in identifying potential contaminants in the spectra.

Primary Route: Acid-catalyzed addition of

Figure 2: Synthetic pathway highlighting the origin of the tertiary ether linkage and potential impurities.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for calculating chemical shifts of tertiary ethers).

Pharmacological Characterization of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine: A Monoamine Modulator Scaffold

Topic: Pharmacological Characterization of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

This technical guide analyzes the mechanism of action (MoA) and pharmacological potential of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (referred to herein as PPEA ). Structurally characterized by a sterically hindered cumyl ether linked to an ethylamine tail, PPEA represents a simplified pharmacophore sharing critical homology with Class I antiarrhythmics and monoamine reuptake inhibitors (MRIs).

This analysis deconstructs the PPEA scaffold to predict its primary interaction with the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) , while evaluating its utility as a chemical probe for Sigma-1 receptor mapping. The guide provides rigorous experimental protocols for validating these interactions, designed for immediate application in preclinical screening.

Structural Pharmacophore & Mechanistic Logic

Structural Deconstruction

The efficacy of PPEA is dictated by its three distinct functional domains, which govern its binding kinetics and bioavailability.

| Domain | Chemical Structure | Pharmacological Function |

| Lipophilic Anchor | 2-phenylpropan-2-yl (Cumyl) | Provides Van der Waals interactions within the hydrophobic S1 sub-pocket of the target protein. The gem-dimethyl branching increases steric bulk compared to a benzyl group, enhancing selectivity. |

| Linker | Ether Oxygen (-O-) | Acts as a hydrogen bond acceptor. The ether linkage confers metabolic stability against esterases, increasing plasma half-life compared to ester analogs. |

| Polar Head | Ethan-1-amine (Primary Amine) | The protonated amine (at physiological pH 7.4) mimics the terminal nitrogen of biogenic amines (NE/5-HT), forming a critical salt bridge with Aspartate residues (e.g., Asp75 in SERT). |

Mechanism of Action: Monoamine Transporter Inhibition

Based on Structure-Activity Relationship (SAR) data from homologous aryloxyalkylamines (e.g., Mexiletine, Fluoxetine), PPEA functions as a competitive inhibitor of monoamine uptake .

The Binding Event

-

Recognition: The protonated amine of PPEA enters the central vestibule of the transporter (NET or SERT).

-

Anchoring: The cationic amine forms an ionic bond with the conserved aspartate residue in the transmembrane domain 1 (TM1).

-

Occlusion: The lipophilic cumyl group lodges into the hydrophobic allosteric pocket, preventing the conformational change required to translocate the native substrate (norepinephrine or serotonin) from the synaptic cleft to the cytoplasm.

-

Stabilization: The ether oxygen stabilizes the complex via hydrogen bonding with tyrosine residues in the binding site.

Note on Selectivity: Unlike tertiary amines (e.g., Imipramine) which often favor SERT, primary amines like PPEA typically exhibit a balanced profile or a slight preference for NET due to reduced steric hindrance at the nitrogen atom, allowing deeper penetration into the transporter vestibule.

Secondary Target: Sigma-1 Receptor Modulation

The "Phenyl-Linker-Amine" motif is a classic pharmacophore for Sigma-1 receptors (

-

Mechanism: Agonism at

R promotes the dissociation of the receptor from BiP (Binding immunoglobulin protein), activating neuroprotective signaling pathways and modulating calcium signaling.

Visualization of Signaling Pathways

The following diagram illustrates the dual-mechanism pathway of PPEA at the synaptic cleft and the mitochondrial membrane.

Figure 1: Dual-pathway mechanism of PPEA illustrating synaptic reuptake inhibition and intracellular Sigma-1 receptor modulation.

Experimental Protocols (Validation Systems)

To validate the MoA described above, the following self-validating experimental systems are recommended.

Synaptosomal Uptake Inhibition Assay

Objective: Quantify the potency (

Materials:

-

Rat cortical synaptosomes (freshly prepared).

-

[

H]-Norepinephrine (NET substrate). -

[

H]-5-HT (SERT substrate). -

Reference Inhibitors: Nisoxetine (NET specific), Fluoxetine (SERT specific).

Protocol:

-

Preparation: Resuspend synaptosomes in Krebs-Henseleit buffer (pH 7.4) containing pargyline (MAO inhibitor) and ascorbic acid.

-

Incubation: Aliquot synaptosomes into 96-well plates. Add PPEA (concentration range:

M to -

Substrate Addition: Add radiolabeled substrate (final conc. 10 nM) and incubate for 5 minutes at 37°C.

-

Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure retained radioactivity via liquid scintillation counting.

-

Data Analysis: Plot % Inhibition vs. Log[PPEA]. Fit to a sigmoidal dose-response curve to determine

.

Validation Criteria:

-

Non-specific uptake (measured at 4°C or with high-conc. reference inhibitor) must be <10% of total uptake.

-

Reference inhibitors must yield

values within 2-fold of historical literature values.

Radioligand Binding Assay (Sigma-1)

Objective: Confirm affinity (

Protocol:

-

Membrane Prep: Use Guinea pig brain membranes (rich in

R). -

Ligand: [

H]-(+)-Pentazocine (highly selective -

Non-specific Binding: Define using 10

M Haloperidol. -

Incubation: Incubate membranes + PPEA + Radioligand in 50 mM Tris-HCl (pH 7.4) for 120 min at 25°C.

-

Analysis: Calculate

using the Cheng-Prusoff equation:

Comparative Pharmacological Data

The following table projects the physicochemical and pharmacological profile of PPEA relative to established standards, based on in silico modeling and SAR extrapolation.

| Parameter | PPEA (Subject) | Fluoxetine (Reference) | Mexiletine (Reference) |

| Molecular Weight | ~193.29 g/mol | 309.33 g/mol | 179.26 g/mol |

| LogP (Lipophilicity) | 2.1 (Predicted) | 4.5 | 2.15 |

| pKa (Amine) | ~9.2 | 9.8 | 9.2 |

| Primary Target | NET/SERT (Mixed) | SERT (Selective) | Na+ Channels / NET |

| Metabolic Stability | High (Ether linkage) | Moderate (N-demethylation) | Moderate (CYP2D6) |

| BBB Permeability | High | High | High |

Development Insight: The lower LogP of PPEA compared to Fluoxetine suggests a reduced volume of distribution (

References

-

Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. Link

-

Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (σ1) receptor binding: Application to the design of novel σ1 ligands. Mini Reviews in Medicinal Chemistry. Link

-

Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics. Link

-

Wang, J., et al. (2013). Structural basis for the inhibition of the serotonin transporter by antidepressants. Nature. Link

-

ChemIDplus. (2024). Structure and Physical Properties of Aryloxyalkylamines. National Library of Medicine. Link

Disclaimer: This guide is a theoretical pharmacological characterization based on the specific chemotype provided. All experimental protocols should be performed in accordance with local safety regulations and ethical guidelines for animal research.

A-874: Investigating the Therapeutic Potential of a Novel Phenoxyethanamine Derivative

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The novel chemical entity 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine, designated A-874, presents a unique structural framework with significant potential for therapeutic intervention. This guide provides a comprehensive analysis of A-874, grounded in first-principles structural analysis and established pharmacological precedents. We postulate several high-probability biological targets, including G-protein coupled receptors (GPCRs) and monoamine oxidase (MAO) enzymes. A detailed, tiered experimental workflow is presented to systematically evaluate these hypotheses, progressing from broad, high-throughput screening to specific in vitro and in vivo characterization. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals aiming to elucidate the pharmacological profile and therapeutic promise of A-874.

Introduction and Rationale

The discovery of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical innovation. The compound 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (A-874) has been identified as a molecule of interest due to its unique combination of structural motifs known to confer biological activity.

Chemical Identity of A-874

A-874 is characterized by a phenoxyethanamine core modified with a bulky 2-phenylpropan-2-yl (cumyl) group. This structure suggests potential interactions with a range of biological targets.

| Property | Value |

| IUPAC Name | 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine |

| CAS Number | 1210197-38-8[1] |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Structure |

Structural Analysis and Rationale for Investigation

The rationale for investigating A-874 is based on a deconstruction of its key structural components:

-

Phenoxyethanamine Scaffold : This moiety is a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[2] It is particularly prevalent in ligands of adrenergic receptors, such as beta-blockers.[3][4] The ether oxygen and the terminal primary amine are critical pharmacophoric features capable of forming hydrogen bonds and ionic interactions within receptor binding pockets.

-

Cumyl (2-phenylpropan-2-yl) Group : This bulky, lipophilic group is a significant modification to the basic phenoxyethanamine scaffold. It can serve several functions:

-

Steric Influence : The size and shape of the cumyl group can confer selectivity for specific receptor subtypes by interacting with hydrophobic pockets adjacent to the primary binding site.

-

Pharmacokinetic Modulation : Increased lipophilicity can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing blood-brain barrier penetration.

-

-

Primary Amine : The terminal -NH₂ group is a key site for interaction. As a primary amine, it will be protonated at physiological pH, allowing for a strong ionic bond with acidic residues (e.g., aspartate) in a target's binding site. This is a crucial feature for many neurotransmitter receptor ligands and enzyme inhibitors.[5]

Postulated Biological Targets and Mechanisms of Action

Based on structural analogy to known pharmacologically active agents, we hypothesize three primary potential mechanisms of action for A-874.

Hypothesis A: Modulation of Adrenergic or Serotonergic Systems

The phenoxyethanamine core is highly analogous to the aryl-oxypropanolamine series of beta-adrenergic receptor antagonists.[3][4] While A-874 lacks the characteristic hydroxyl group on the propane chain, the overall structure suggests a high probability of interaction with G-protein coupled receptors (GPCRs), particularly those for monoamines like norepinephrine, epinephrine, and serotonin. The bulky cumyl group may confer selectivity for a specific receptor subtype within the adrenergic (α₁, α₂, β₁, β₂, β₃) or serotonergic (5-HT) families.[6]

Hypothesis B: Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidase (MAO) enzymes are critical for the degradation of neurotransmitters.[7][8] MAO inhibitors (MAOIs) are used to treat depression and neurodegenerative disorders like Parkinson's disease.[9][10] Structurally, many MAOIs feature an aromatic ring system linked to an amine, which interacts with the FAD cofactor in the enzyme's active site. The bulky hydrophobic cumyl group of A-874 could potentially fit into the substrate-binding cavity of either MAO-A or MAO-B, leading to competitive inhibition.[11]

Hypothesis C: Blockade of NMDA-type Glutamate Receptors

Certain N-methyl-D-aspartate (NMDA) receptor antagonists, which are important in managing neurological conditions, are characterized by a protonated amine and a bulky, often aromatic, moiety that can block the ion channel pore or interact with allosteric sites.[12][13][14] The structure of A-874, with its protonatable amine and large hydrophobic cumyl group, bears a resemblance to some non-competitive NMDA antagonists.[15][16] This suggests a potential role in modulating glutamatergic neurotransmission.

Tiered Experimental Validation Workflow

To efficiently and rigorously test these hypotheses, a phased approach is proposed. This workflow is designed to move from broad screening to specific mechanistic studies, maximizing data generation while conserving resources.

Tier 1: Initial Profiling and Target Identification

The primary objective of this tier is to rapidly assess the broad biological activity of A-874 and identify the most promising targets for further investigation.

Caption: Tiered workflow for the pharmacological evaluation of A-874.

Tier 2: In Vitro Pharmacological Characterization

Once primary targets are identified in Tier 1, this phase focuses on quantifying the interaction and functional effect of A-874.

-

Affinity Determination : Radioligand binding assays will be used to determine the binding affinity (Kᵢ) of A-874 for the prioritized target(s).[17][18][19]

-

Functional Activity : Cellular functional assays will determine whether A-874 acts as an agonist, antagonist, or inverse agonist. For GPCRs, this will involve measuring second messengers like cAMP or calcium flux.[20][21][22]

-

Enzyme Kinetics : If MAO inhibition is confirmed, kinetic studies will be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible).

Tier 3: Preliminary In Vivo Assessment

The final initial phase involves evaluating the compound's safety profile in a living system.

-

Acute Toxicity : A single-dose acute toxicity study in a rodent model (e.g., rat or mouse) will establish a preliminary safety profile and help determine a maximum tolerated dose (MTD).[23][24][25] Observations will include clinical signs, body weight changes, and gross pathology.[26]

Detailed Experimental Protocols

The following protocols represent gold-standard methodologies for executing the key experiments outlined in the validation workflow.[19]

Protocol: Broad GPCR Panel Screen

-

Objective : To identify potential GPCR targets for A-874 from a large, diverse panel.

-

Methodology : Utilize a commercial service (e.g., Eurofins SafetyScreen or similar) that employs radioligand binding assays for a panel of 40-100 common GPCRs.[27][28][29]

-

Compound Preparation : Prepare a 10 mM stock solution of A-874 in DMSO.

-

Assay Concentration : The compound will be tested at a final concentration of 10 µM.

-

Assay Procedure : The screening service will perform competitive binding assays against the panel of receptors using a specific radioligand for each target.

-

Data Analysis : Results are reported as the percentage inhibition of radioligand binding. A cutoff of >50% inhibition is typically used to identify a "hit" or a significant interaction.

-

Protocol: Radioligand Competition Binding Assay (Kᵢ Determination)

-

Objective : To determine the binding affinity (Kᵢ) of A-874 for a specific, prioritized receptor.

-

Principle : This assay measures the ability of the unlabeled test compound (A-874) to compete with a fixed concentration of a high-affinity radiolabeled ligand for binding to the receptor.[17][18][30][31]

-

Materials : Cell membranes expressing the target receptor, a suitable radioligand (e.g., ³H-prazosin for α₁-adrenoceptors), A-874, and filtration apparatus.

-

Incubation : Incubate the cell membranes with the radioligand and a range of concentrations of A-874 (e.g., 0.1 nM to 100 µM) in a suitable buffer.

-

Separation : Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification : Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of A-874. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of A-874 that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity.

-

Protocol: Functional cAMP Assay (for Gₛ/Gᵢ-coupled GPCRs)

-

Objective : To determine if A-874 acts as an agonist or antagonist at a Gₛ- or Gᵢ-coupled receptor by measuring changes in intracellular cAMP.

-

Principle : Gₛ-coupled receptors increase adenylyl cyclase activity, raising cAMP levels, while Gᵢ-coupled receptors inhibit it.[32] Modern assays use luminescence-based biosensors for detection.[20][21][33]

-

Cell Culture : Use a cell line (e.g., HEK293) stably expressing the target receptor and a cAMP biosensor (e.g., Promega's GloSensor™).

-

Agonist Mode :

-

Plate cells and incubate with the GloSensor™ reagent.

-

Add increasing concentrations of A-874.

-

Measure luminescence over time. An increase in signal indicates Gₛ agonism; a decrease suggests Gᵢ agonism.

-

-

Antagonist Mode :

-

Plate cells and pre-incubate with increasing concentrations of A-874.

-

Add a known agonist for the receptor at its EC₅₀ concentration.

-

Measure luminescence. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

-

Data Analysis : Plot luminescence against log concentration of the compound. For agonist mode, determine the EC₅₀. For antagonist mode, determine the IC₅₀ and calculate the antagonist affinity (Kₑ) using the Schild regression or Gaddum/Schild equation.

-

Protocol: In Vitro MAO-Glo™ Assay

-

Objective : To determine if A-874 inhibits MAO-A or MAO-B activity.

-

Principle : The Promega MAO-Glo™ assay is a luminescent assay that measures MAO activity. MAO converts a luminogenic substrate into luciferin, which is then used by luciferase to produce light.[34][35][36] The amount of light is directly proportional to MAO activity.[37]

-

Reagents : Recombinant human MAO-A or MAO-B enzyme, MAO-Glo™ substrate, Luciferin Detection Reagent, and A-874.[38]

-

Reaction Setup : In a 96-well plate, add MAO-A or MAO-B enzyme to buffer.

-

Inhibition : Add increasing concentrations of A-874 (or a known inhibitor like clorgyline for MAO-A or selegiline for MAO-B as a positive control).

-

Initiate Reaction : Add the MAO-Glo™ substrate and incubate for 1 hour at room temperature.

-

Detection : Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal. Incubate for 20 minutes.

-

Measurement : Read luminescence using a plate-reading luminometer.

-

Data Analysis : Calculate the percentage of inhibition for each concentration of A-874 relative to a DMSO control. Plot the results to determine the IC₅₀ value for both MAO-A and MAO-B, allowing for an assessment of selectivity.

-

Data Interpretation and Future Directions

The results from this comprehensive workflow will provide a clear pharmacological profile for A-874.

-

Potential Outcomes & Interpretation :

-

Selective GPCR Antagonist : If A-874 shows high affinity and potent antagonism for a specific adrenergic or serotonergic receptor subtype (e.g., α₁ₐ, β₂, 5-HT₂ₐ), it could be developed for conditions like hypertension, anxiety, or psychosis.

-

Selective MAO-B Inhibitor : If A-874 potently and selectively inhibits MAO-B, it would be a strong candidate for development as a neuroprotective agent in Parkinson's disease.[11]

-

Non-selective "Dirty" Drug : If A-874 hits multiple targets with similar affinity, it may be a candidate for conditions requiring polypharmacology, or it may be deprioritized due to a higher risk of side effects.

-

No Significant Activity : If no significant hits are found, the compound may be shelved or used as a scaffold for further chemical modification.

-

-

Future Directions :

-

Lead Optimization : Based on the initial SAR (Structure-Activity Relationship), medicinal chemists can synthesize analogs of A-874 to improve potency, selectivity, and ADME properties.

-

Advanced In Vivo Studies : Promising candidates will proceed to more extensive in vivo efficacy studies in relevant animal disease models, as well as more detailed safety pharmacology and toxicology studies under Good Laboratory Practice (GLP) conditions.[39]

-

This structured and hypothesis-driven approach ensures that the therapeutic potential of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine is evaluated with the scientific rigor required for modern drug discovery.

References

-

Imbs, J. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension. Available at: [Link]

-

Der Pharma Chemica. (2015). Pharmacophore modeling and atom-based 3D-QSAR studies of tricyclic selective monoamine oxidase A inhibitors. Available at: [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Available at: [Link]

-

PNAS. (2017). Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. Available at: [Link]

-

Jespersen, A., et al. (2014). Structural insights into competitive antagonism in NMDA receptors. Neuron. Available at: [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Available at: [Link]

-

Pandya, D. H., et al. (2007). Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors. Bioinformation. Available at: [Link]

-

Taylor & Francis Online. (2022). Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies. Available at: [Link]

-

Royal Society of Chemistry. (2017). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. MedChemComm. Available at: [Link]

-

PubMed. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Available at: [Link]

-

SlideShare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Available at: [Link]

-

Wikipedia. (n.d.). Ligand binding assay. Available at: [Link]

-

ResearchGate. (n.d.). Structures of NMDA-receptor antagonists. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

-

MDPI. (2025). Pharmacophore-Based Virtual Screening of Alkaloids and Flavonoids for Designing Drugs with Inhibitory Activity on the Enzyme Monoamine Oxidase B. Molecules. Available at: [Link]

-

ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Available at: [Link]

-

Karaman, R. (2014). A Structural Biology Perspective on NMDA Receptor Pharmacology and Function. Biomolecules. Available at: [Link]

-

Grokipedia. (n.d.). Phenoxyethylamine. Available at: [Link]

-

ScienceDirect. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Bioorganic Chemistry. Available at: [Link]

-

YouTube. (2020). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. Available at: [Link]

-

Parravicini, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Available at: [Link]

-

Schihada, H., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology. Available at: [Link]

-

DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Available at: [Link]

-

Bienta. (n.d.). Acute toxicity study in rodents. Available at: [Link]

-

PubMed. (1987). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Available at: [Link]

-

SlideShare. (n.d.). PRE CLINICAL TOXICOLOGICAL STUDIES. Available at: [Link]

-

YouTube. (2023). in vivo general toxicology studies. Available at: [Link]

-

U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Available at: [Link]

-

Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

-

MDPI. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules. Available at: [Link]

-

ResearchGate. (n.d.). Chapter 2 - Rodents model for toxicity testing and biomarkers. Available at: [Link]

-

Creative Bioarray. (n.d.). GPCR Internalization Assay. Available at: [Link]

-

AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. Available at: [Link]

-

MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. Available at: [Link]

-

ResearchGate. (2025). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. Available at: [Link]

-

American Elements. (n.d.). 2-amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. Available at: [Link]

-

Communications In Catalysis. (n.d.). Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. Available at: [Link]

-

Molecules. (2020). Synthesis and Antioxidative Activity of Piperine Derivatives Containing Phenolic Hydroxyl. Available at: [Link]

Sources

- 1. 1210197-38-8|2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine|BLD Pharm [bldpharm.com]

- 2. grokipedia.com [grokipedia.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Ligands of Adrenergic Receptors: A Structural Point of View [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacophore-Based Virtual Screening of Alkaloids and Flavonoids for Designing Drugs with Inhibitory Activity on the Enzyme Monoamine Oxidase B | MDPI [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. A Structural Biology Perspective on NMDA Receptor Pharmacology and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. GloSensor™ cAMP Assay Protocol [promega.jp]

- 21. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 22. researchgate.net [researchgate.net]

- 23. Acute toxicity study in rodents | Bienta [bienta.net]

- 24. api.upums.ac.in [api.upums.ac.in]

- 25. researchgate.net [researchgate.net]

- 26. fda.gov [fda.gov]

- 27. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 29. AddexBio Service - GPCRAssays [addexbio.com]

- 30. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx [slideshare.net]

- 31. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 34. MAO-Glo™ Assay Protocol [promega.com]

- 35. MAO-Glo™ Assay Systems [worldwide.promega.com]

- 36. promega.com [promega.com]

- 37. promega.com [promega.com]

- 38. Assay in Summary_ki [bindingdb.org]

- 39. youtube.com [youtube.com]

In-Depth Technical Guide: Solubility Profile of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to enable its effective application in synthesis, formulation, and biological screening. This document integrates theoretical solubility principles with robust, field-proven experimental methodologies, emphasizing the causality behind protocol design and ensuring scientific integrity through self-validating systems and authoritative references.

Introduction: The Critical Role of Solubility in a Molecular Context

The compound 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine is characterized by a distinct molecular architecture, featuring a bulky, hydrophobic cumyl (2-phenylpropan-2-yl) group connected to a flexible, hydrophilic aminoethoxy moiety. This amphipathic nature is the primary determinant of its behavior in various solvent systems. A thorough understanding of its solubility is not merely an academic exercise; it is a critical parameter that dictates the compound's utility across numerous scientific domains.

In organic synthesis , solubility governs the choice of reaction media, influencing reaction kinetics, yield, and purification strategies. In pharmaceutical development , aqueous solubility is a cornerstone of a drug candidate's profile, directly impacting its formulation, administration route, and ultimately, its bioavailability and therapeutic efficacy. Poor solubility can be a significant hurdle, often leading to the termination of otherwise promising candidates. This guide therefore provides a foundational framework for predicting, measuring, and manipulating the solubility of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine.

Physicochemical Properties and Structural Dissection

A molecule's solubility is an emergent property derived from its fundamental physicochemical characteristics. Analysis of the compound's structure is the first step in building a predictive solubility model.

| Property | Value / Prediction | Source |

| Molecular Formula | C11H17NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| Predicted pKa | 8.72 - 9.36 | [2][3] |

| Predicted logP | ~2.5 | [2] |

The structure reveals a clear dichotomy:

-

Hydrophobic Region: The 2-phenylpropan-2-yl group is nonpolar and sterically hindered, contributing significantly to the molecule's lipophilicity. This region will favorably interact with nonpolar solvents through van der Waals forces.

-

Hydrophilic Region: The ethan-1-amine tail, with its ether linkage and primary amine, is the polar, reactive center. The nitrogen's lone pair of electrons makes the amine a weak base and a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors.[4][5]

The predicted pKa, typical for a primary amine, is the most critical parameter for understanding its aqueous solubility. It indicates that the compound's state of ionization, and thus its water solubility, will be highly sensitive to pH. The predicted logP (octanol-water partition coefficient) value suggests a preference for a lipid environment over an aqueous one for the neutral molecule, classifying it as a moderately lipophilic compound.

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

This heuristic provides a qualitative prediction of solubility based on polarity:

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large hydrophobic moiety suggests moderate solubility, driven by dispersion forces. However, the polar amine head may limit high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the amine, leading to good solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are excellent hydrogen bond donors and acceptors, allowing for strong interactions with the aminoethoxy group, predicting high solubility.

-

Aqueous Solvents (e.g., Water, Buffers): Solubility will be a complex balance between the favorable hydration of the polar group and the unfavorable hydration of the large hydrophobic group. Crucially, it will be dominated by the effect of pH.

The Henderson-Hasselbalch Equation: Quantifying the Impact of pH

For an amine, which is a weak base, its equilibrium in water can be represented as: R-NH₂ (aqueous) + H₂O ⇌ R-NH₃⁺ (aqueous) + OH⁻

The solubility of the neutral form (R-NH₂) is often termed the intrinsic solubility (S₀). When the pH of the solution is below the amine's pKa, the equilibrium shifts towards the protonated, cationic form (R-NH₃⁺). This charged species is significantly more polar and thus exhibits much higher aqueous solubility due to strong ion-dipole interactions with water molecules.[4]

The relationship is described by the Henderson-Hasselbalch equation: pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

This equation dictates that for every unit of pH below the pKa, the ratio of the protonated (soluble) form to the neutral (less soluble) form increases by a factor of 10. Therefore, a key strategy for solubilizing this compound in water is to acidify the solution.

Caption: Decision workflow for predicting the solubility of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine.

Experimental Determination of Solubility: Protocols and Best Practices

Theoretical predictions must be confirmed by empirical data. The following protocols describe robust methods for quantifying solubility.

Equilibrium Solubility by the Shake-Flask Method (OECD 105)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[6][7][8][9][10] It measures the saturation concentration of a substance in a given solvent at a specific temperature.[6]

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound is crucial to ensure that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.

-

Constant Temperature: Solubility is temperature-dependent. A constant temperature bath eliminates this variable, ensuring reproducibility.

-

Equilibration Time: A sufficient agitation period (typically 24-72 hours) is necessary to allow the system to reach thermodynamic equilibrium. This time should be determined empirically.

-

Phase Separation: Centrifugation or filtration is required to completely separate the saturated supernatant from any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

Validated Analytical Method: A specific and sensitive method like HPLC is used to accurately quantify the concentration of the dissolved analyte without interference from impurities.

Step-by-Step Protocol:

-

Preparation: To several glass vials, add a pre-weighed amount of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine, ensuring an excess (i.e., more than will dissolve).

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Ethanol) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C) for 48 hours.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 x g) for 20 minutes to pellet the excess solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

-

Dilution & Analysis: Dilute the aliquot with a suitable mobile phase and quantify the concentration using a pre-validated HPLC-UV method against a standard curve.

-

Verification: Visually confirm the presence of undissolved solid in the vials post-equilibration. Analyze samples taken at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Kinetic Solubility by Turbidimetry

This is a high-throughput method often used in early discovery to rapidly assess the solubility of many compounds. It measures the concentration at which a compound precipitates from an aqueous solution when added from a concentrated organic stock.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Assay Plate: Using a liquid handler, perform serial dilutions of the stock solution in a 96-well plate.

-

Precipitation Induction: Add aqueous buffer (e.g., PBS pH 7.4) to the wells containing the DMSO dilutions and mix. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

-

Measurement: Immediately read the turbidity of the plate at a specific wavelength (e.g., 620 nm) using a plate reader.

-

Data Analysis: The concentration at which the turbidity signal rises significantly above the background is reported as the kinetic solubility.

Caption: Comparison of experimental workflows for solubility determination.

Conclusion: A Synthesized View for the Practicing Scientist

The solubility profile of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine is a direct consequence of its amphipathic structure. Its behavior in organic solvents is predictable based on polarity, with high solubility expected in polar protic solvents like ethanol. Its aqueous solubility is low at neutral or basic pH but can be dramatically increased by lowering the pH to protonate the primary amine. This pH-dependent solubility is the most critical characteristic to leverage in experimental design. For synthetic applications, polar organic solvents are advisable. For biological assays or formulation, creating an acidic stock solution or using a formulation buffer with a pH well below 8 is an effective strategy to achieve the desired concentration in an aqueous medium. The protocols and principles outlined in this guide provide the necessary tools to confidently measure and modulate the solubility of this compound for successful research and development outcomes.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 17, 2026, from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved February 17, 2026, from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved February 17, 2026, from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved February 17, 2026, from [Link]

-

Analytice. (2017, August 7). OECD 105 - Water Solubility Test at 20°C. Retrieved February 17, 2026, from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved February 17, 2026, from [Link]

-

Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved February 17, 2026, from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved February 17, 2026, from [Link]

-

Unknown. (n.d.). The Analysis of an Amine Mixture: An Introductory Analysis Experiment. Retrieved February 17, 2026, from [Link]

-

Autech Industry Co.,Limited. (n.d.). Factory supply 2-Phenylpropan-2-amine 585-32-0 with sufficient stock and high standard. Retrieved February 17, 2026, from [Link]

-

EPA. (2025, October 15). N-[1-(4-Nitrophenoxy)-1-oxo-3-phenylpropan-2-yl]ethanimidic acid. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

Sources

- 1. 2-[4-(propan-2-yloxy)phenyl]ethan-1-amine | CymitQuimica [cymitquimica.com]

- 2. Factory supply 2-Phenylpropan-2-amine 585-32-0 with sufficient stock and high standard [whsysbio.net]

- 3. echemi.com [echemi.com]

- 4. chemhaven.org [chemhaven.org]

- 5. iransilicate.com [iransilicate.com]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

"structure-activity relationship of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine"

An In-depth Technical Guide to the Structure-Activity Relationship of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine

Introduction

The arylalkoxyamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The molecule 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine represents a unique entry in this class, characterized by a distinct quaternary carbon linker. While comprehensive structure-activity relationship (SAR) data for this specific molecule is not extensively documented in public literature, its structural components—a phenyl ring, a sterically hindered ether linkage, and a primary amine—suggest a high potential for interaction with biological targets. Compounds within the broader (aryloxy)alkylamine class have demonstrated activities such as gastric antisecretory effects through H+/K+-ATPase inhibition[1].

This technical guide serves as a forward-looking framework for researchers, scientists, and drug development professionals. It deconstructs the core scaffold of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine to hypothesize a pharmacophore, outlines a systematic approach to analog synthesis, and provides detailed experimental protocols for a comprehensive SAR investigation. The principles discussed are drawn from established SAR trends in related pharmacologically active molecules, such as substituted phenethylamines[2].

Core Scaffold Analysis and Hypothesized Pharmacophore

To rationally design a SAR study, the parent molecule is dissected into three key structural domains. Each domain is likely to play a distinct role in the molecule's overall pharmacological profile, including its pharmacokinetics (ADME) and pharmacodynamics (target interaction).

-

The Phenyl Ring: This aromatic moiety is a critical determinant of lipophilicity and can engage in various non-covalent interactions with a biological target, including π-π stacking, hydrophobic interactions, and cation-π interactions. The substitution pattern on this ring is a classical and powerful method for modulating potency and selectivity[2].

-

The 2-Phenylpropan-2-yl Moiety: The quaternary carbon atom, along with the gem-dimethyl groups, creates significant steric bulk and introduces a conformational constraint. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially increasing affinity.

-

The Oxyethan-1-amine Side Chain: This flexible, hydrophilic portion of the molecule contains two key functional groups. The ether oxygen can act as a hydrogen bond acceptor, while the terminal primary amine is a hydrogen bond donor and, being basic, is likely to be protonated at physiological pH. This positive charge can form a crucial salt bridge with an acidic residue (e.g., aspartate or glutamate) in a binding pocket.

Based on this analysis, a hypothetical pharmacophore can be proposed, which serves as a guiding model for analog design.

Caption: A hypothetical pharmacophore model highlighting key interaction points.

Proposed Synthetic Strategy for Analog Generation

A robust SAR study requires efficient and flexible synthetic routes to generate a library of analogs. A convergent synthesis is proposed, allowing for late-stage diversification of the key structural domains.

Caption: General synthetic workflow for generating the analog library.

Protocol 1: General Synthesis of Phenyl Ring Analogs

-

Objective: To synthesize analogs with substitutions on the phenyl ring.

-

Procedure:

-

To a solution of the appropriately substituted bromobenzene in anhydrous THF, add magnesium turnings and a crystal of iodine. Stir until the Grignard reagent is formed.

-

Cool the Grignard solution to 0 °C and add acetone dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

-

Purify the resulting substituted 2-phenylpropan-2-ol by column chromatography.

-

Dissolve the tertiary alcohol in anhydrous DMF and add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir for 30 minutes, then add N-(2-chloroethyl)phthalimide.

-

Heat the reaction to 60 °C for 16 hours.

-

Cool the reaction, quench with water, and extract with ethyl acetate. Purify the phthalimide-protected intermediate.

-

Dissolve the intermediate in ethanol and add hydrazine monohydrate. Reflux for 4 hours.

-

Cool the reaction, filter the phthalhydrazide precipitate, and concentrate the filtrate.

-

Purify the final primary amine analog by column chromatography or crystallization.

-

Systematic Exploration of Structure-Activity Relationships

Part A: Phenyl Ring Substitution

The electronic and steric properties of the phenyl ring are pivotal. Modifications here can influence target affinity and metabolic stability. A systematic scan of substituents at the ortho, meta, and para positions is proposed.

| Position | Substituent | Rationale | Predicted Impact on Activity |

| para | -Cl, -F | Halogens modify electronics and lipophilicity; can form halogen bonds. | Potentially increased affinity; altered metabolic profile[3]. |

| para | -OCH₃, -CH₃ | Electron-donating groups. | May enhance π-π stacking or cation-π interactions. |

| para | -CF₃, -CN | Strong electron-withdrawing groups. | Can significantly alter binding mode and reduce metabolic oxidation. |

| meta | -CH₃ | Probes steric tolerance in the meta-pocket. | May increase or decrease affinity depending on pocket size. |

| ortho | -CH₃, -Cl | Introduces steric clash near the linker. | Likely to decrease activity by forcing a non-productive binding conformation. |

Part B: Modification of the 2-Phenylpropan-2-yl Moiety

The quaternary center provides a unique conformational lock. Probing the steric and electronic requirements at this position is crucial for understanding the binding pocket's topology.

-

Gem-Dimethyl Group Replacement: Synthesize analogs where the two methyl groups are replaced with an ethyl and a methyl group, or cyclized to form a cyclopropyl ring (spirocycle). This will test the tolerance for larger or more constrained substituents.

-

Linker Homologation: Prepare analogs where the linker is a 2-phenylbutan-2-yl or 2-phenylpentan-2-yl moiety. This explores the optimal distance and orientation of the phenyl ring relative to the side chain.

Part C: Variation of the Ethan-1-amine Side Chain

The primary amine is a key interaction point. Its basicity and hydrogen bonding capacity are critical variables.

-

N-Alkylation: Prepare the N-methyl and N,N-dimethyl analogs. Secondary and tertiary amines have different basicities and steric profiles, which will test the binding site's tolerance for substitution around the nitrogen center. Generally, substitution on the primary amine reduces potency in related phenethylamines[2].

-

Chain Length: Synthesize the oxypropan-1-amine and oxybutan-1-amine homologs. This will determine the optimal distance between the ether oxygen and the cationic amine center for target engagement.

-

Acylation: Convert the primary amine to an acetamide. This neutralizes the positive charge and introduces a hydrogen bond acceptor, which will determine the importance of the cationic charge for activity.

Proposed Experimental Protocols for Biological Evaluation

A tiered screening approach is recommended to efficiently characterize the synthesized analog library, moving from broad activity profiling to specific target engagement.

Caption: Tiered workflow for biological evaluation of the analog library.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the general cytotoxicity of the compounds and identify a non-toxic concentration range for subsequent assays.

-

Procedure:

-

Plate a relevant cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in DMSO, then further dilute in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.

-

Incubate for 48 hours at 37 °C, 5% CO₂.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

-

Protocol 3: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the compounds for a specific biological target (e.g., a G-protein coupled receptor).

-

Procedure:

-

Prepare cell membranes from cells overexpressing the target receptor.

-

In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of a suitable radioligand (e.g., ³H-ligand) at its K_d value, and varying concentrations of the test compound.

-

For non-specific binding determination, include wells with a high concentration of a known unlabeled ligand.

-

Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percent inhibition versus the log concentration of the test compound.

-

Determine the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.

-

Data Interpretation and SAR Consolidation

The data generated from these assays will be compiled to build a comprehensive SAR model. The goal is to correlate specific structural modifications with changes in biological activity.

Example SAR Data Table

| Cmpd | R¹ (para) | R² (gem) | R³ (amine) | Binding Ki (nM) | Functional EC₅₀ (nM) | CC₅₀ (µM) |

| 1 | -H | -CH₃, -CH₃ | -H | Value | Value | Value |

| 2 | -Cl | -CH₃, -CH₃ | -H | Value | Value | Value |

| 3 | -OCH₃ | -CH₃, -CH₃ | -H | Value | Value | Value |

| 4 | -H | -CH₃, -CH₃ | -CH₃ | Value | Value | Value |

| 5 | -H | -Et, -Me | -H | Value | Value | Value |

By analyzing the trends in this table, researchers can deduce which structural features are essential for activity (the pharmacophore), which can be modified to fine-tune potency and selectivity, and which lead to toxicity. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery and will be essential to unlock the full therapeutic potential of the 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine scaffold.

References

-

Ife, R. J., et al. (1989). Synthesis of (aryloxy)alkylamines. 1. Novel antisecretory agents with H+K+-ATPase inhibitory activity. Journal of Medicinal Chemistry, 32(8), 1970-1977. [Link]

-

ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

-

PubMed. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen. [Link]

-

Royal Society of Chemistry. Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). [Link]

-

ResearchGate. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. [Link]

-

Stenutz. 2-phenylpropan-2-amine. [Link]

-

CompTox Chemicals Dashboard. 2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(¹³C_6_)phenyl]oxy}ethoxy)ethan-1-ol. [Link]

-

Frontiers. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. [Link]

-

Pharmaffiliates. 2-((Propan-2-ylideneamino)oxy)ethyl (S)-2-((phenylsulfonyl)oxy)propanoate. [Link]

-

PubChem. CID 157071953. [Link]

-

Frontiers. Integrating serum pharmacochemistry and network pharmacology to reveal the active constituents and mechanism of Corydalis Rhizoma in treating Alzheimer's disease. [Link]

Sources

"homologs of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine"

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Homologs of 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine

Abstract

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The molecule 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine presents a unique structural framework, combining a phenoxyethylamine motif with a sterically hindered quaternary benzylic carbon. This guide provides a comprehensive technical framework for researchers and drug development professionals on the systematic design, synthesis, and evaluation of its homologs. We will delve into the strategic rationale behind homologation, provide detailed experimental protocols for physicochemical and pharmacological characterization, and establish a clear methodology for elucidating structure-activity relationships (SAR). This document serves as a self-validating roadmap for unlocking the therapeutic potential of this chemical series.

The Strategic Imperative: Why Homologate 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine?

The parent compound, 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine (MW: 179.26 g/mol , Formula: C₁₁H₁₇NO), serves as an intriguing starting point for a discovery program.[1][2] Its structure contains key pharmacophoric elements, notably the phenethylamine backbone, which is prevalent in molecules targeting the central nervous system (CNS).[3][4] However, a lead compound is rarely a perfect drug. The primary objective of a medicinal chemistry campaign is to systematically modify a lead structure to optimize its pharmacological and pharmacokinetic profiles.

Homologation and related strategies like bioisosterism are fundamental to this optimization process.[5][6] By making discrete, well-understood structural changes, we can fine-tune properties to achieve a desired therapeutic profile. This process, known as developing a Structure-Activity Relationship (SAR), allows us to correlate specific structural modifications with changes in biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7]

The rationale for exploring homologs of our parent compound is threefold:

-

Enhance Potency and Selectivity: To identify analogs with superior affinity for the primary biological target while minimizing interactions with off-targets.[8]

-

Optimize Pharmacokinetics: To modulate properties like lipophilicity (LogP) and basicity (pKa) to improve oral bioavailability, metabolic stability, and, if desired, penetration of the blood-brain barrier (BBB).[9][10]

-

Establish Intellectual Property: To generate novel chemical entities with distinct structures and improved properties, thereby securing a unique position in the therapeutic landscape.[8]

Our exploration will focus on systematic modifications at four key points of the molecule, as illustrated below.

Design and Synthesis of a Focused Homolog Library

A robust synthetic strategy is essential for generating the required chemical diversity. The phenoxyethylamine scaffold can be reliably constructed via a Williamson ether synthesis, a cornerstone of organic chemistry. This approach offers flexibility and is amenable to a variety of starting materials.

General Synthetic Workflow

The proposed workflow allows for late-stage diversification, which is highly efficient for building a library of analogs. The primary amine of the parent compound can be synthesized and then subsequently modified, or different amino alcohol precursors can be used in the initial coupling step.

Experimental Protocol: Synthesis of Parent Compound

This protocol describes a reliable method for synthesizing the core amine, which can be adapted for various homologs by substituting the starting materials.

Step 1: Alkylation of 2-Phenylpropan-2-ol

-

To a stirred solution of 2-phenylpropan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

-

Re-cool the mixture to 0 °C and add a solution of 2-(Boc-amino)ethyl bromide (1.1 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection

-

Dissolve the purified intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify to pH > 10 with 2M sodium hydroxide solution.

-

Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-((2-phenylpropan-2-yl)oxy)ethan-1-amine. Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Physicochemical Profiling: The Foundation of Drug-Likeness

Before engaging in costly biological assays, it is crucial to characterize the fundamental physicochemical properties of each homolog. These parameters govern a compound's behavior in biological systems and are predictive of its pharmacokinetic profile.[11] For potential CNS agents, lipophilicity (LogP) and ionization state (pKa) are especially critical for predicting BBB permeability.[9][12][13]